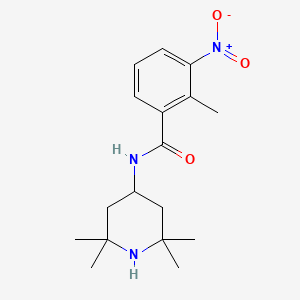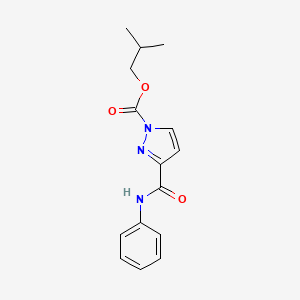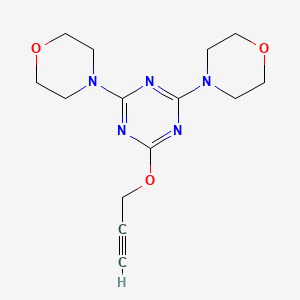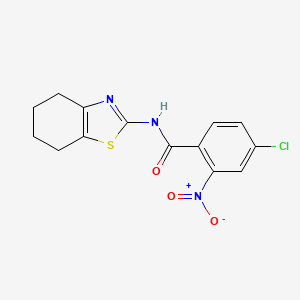![molecular formula C16H15N3O B5832821 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, also known as THPQ, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. THPQ has a unique structure that makes it a promising candidate for drug discovery and development, as well as for use in biochemical and physiological studies.
作用機序
The mechanism of action of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been found to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of the immune system. 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol for lab experiments is its unique structure, which makes it a promising candidate for drug discovery and development. 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, including:
1. Further studies on the mechanism of action of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, including the identification of its molecular targets and signaling pathways.
2. Development of more potent and selective 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol analogs for use in drug discovery and development.
3. Investigation of the potential use of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol as a therapeutic agent for various types of cancer and infectious diseases.
4. Exploration of the potential use of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol as a tool for studying the role of kinases and other signaling pathways in cellular processes.
5. Investigation of the potential use of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol as a modulator of the immune system for the treatment of autoimmune diseases.
In conclusion, 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, or 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, is a heterocyclic compound that has shown promise for use in drug discovery and development, as well as for use in biochemical and physiological studies. 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has several potential applications in scientific research, including the treatment of cancer and infectious diseases, and the modulation of the immune system. Further research is needed to fully understand the mechanism of action of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol and to develop more potent and selective analogs for use in various applications.
合成法
The synthesis of 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol can be achieved through several methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid derivative with an aldehyde or ketone to form a cyclic imine intermediate, which can then be reduced to form 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl intermediate, which can then be cyclized to form 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol.
科学的研究の応用
2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been found to have several potential applications in scientific research. One of the main areas of interest is in drug discovery and development, as 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to have activity against several types of cancer cells, including breast, lung, and colon cancer. 2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has also been found to have antimicrobial activity against several types of bacteria and fungi.
特性
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-3,6-7,10,18H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGHCSSLTYMRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)

![phenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B5832769.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5832774.png)





![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)

![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)
![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)
